Superior Reduction of Osteolytic Disease in MM Models Compared to Equimolar Unconjugated GSI
In an immunocompetent murine model of established multiple myeloma (5TGM1 cells), BT-Gsi (0.1 µmol/L, 3x/week, 3 weeks) reduced the number of osteolytic lesions by 56% relative to vehicle-treated MM-bearing mice, while equimolar unconjugated GSI reduced lesions by only 25% [1]. The unconjugated bone-targeting moiety (BT) alone showed no significant effect. This demonstrates that the bone-targeted delivery enhances anti-resorptive efficacy by a factor of approximately 2.2-fold over systemic GSI administration at the same molar dose.
| Evidence Dimension | Osteolytic Lesion Number per Bone (MicroCT Quantification) |
|---|---|
| Target Compound Data | 0.9 ± 0.2 lesions per bone (mean ± SD) [BT-Gsi] |
| Comparator Or Baseline | 2.1 ± 0.3 lesions per bone (MM-Vehicle); 1.6 ± 0.3 lesions per bone (Unconjugated GSI); 2.0 ± 0.4 lesions per bone (BT alone) |
| Quantified Difference | BT-Gsi reduced lesions by 56% vs vehicle; GSI reduced by 25% vs vehicle. BT-Gsi provided a 44% greater reduction than GSI. |
| Conditions | Immunocompetent C57BL/6 mice with established 5TGM1 MM; treatment 3x/week for 3 weeks; quantification by microCT at week 6 post-tumor inoculation. |
Why This Matters
This demonstrates that the bone-targeted conjugate provides significantly superior protection against myeloma-induced bone destruction compared to systemic GSI, a critical advantage for disease models where bone integrity is a primary endpoint.
- [1] Sabol, H. M., et al. (2021). Targeting Notch Inhibitors to the Myeloma Bone Marrow Niche Decreases Tumor Growth and Bone Destruction without Gut Toxicity. Cancer Research, 81(19), 5102–5114. Figure 4A-B. View Source
